(8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one
Description
Properties
CAS No. |
1476-78-4 |
|---|---|
Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(6S,8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-16,19-20H,4-7,9H2,1H3/t12-,13-,15+,16+,18+/m1/s1 |
InChI Key |
HTORTGVWUGQTHQ-WUAUYOTNSA-N |
SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=C3C=CC(=C4)O)O |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@H](C4=C3C=CC(=C4)O)O |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(C4=C3C=CC(=C4)O)O |
Synonyms |
(6α)-3,6-Dihydroxyestra-1,3,5(10)-trien-17-one; 3,6α-Dihydroxyestra-1,3,5(10)-trien-17-one; 6α-Hydroxyestrone; |
Origin of Product |
United States |
Biological Activity
The compound (8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one , also known as 16b-Hydroxyestrone , is a steroid derivative with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H22O3
- CAS Number : 966-06-3
- Structure : The compound features a cyclopenta[a]phenanthrene backbone with hydroxyl functional groups that contribute to its biological activity.
Hormonal Activity
This compound exhibits estrogenic activity , primarily through its interaction with estrogen receptors (ERs). It acts as an agonist for both ERα and ERβ, influencing various physiological processes such as:
- Cell Proliferation : Stimulates the growth of estrogen-responsive tissues.
- Bone Density Regulation : Contributes to bone health by modulating osteoclast and osteoblast activity.
The mechanism involves binding to estrogen receptors and initiating transcription of target genes involved in cell growth and differentiation. The presence of hydroxyl groups at specific positions enhances receptor affinity and selectivity.
Case Studies and Experimental Data
- Cell Line Studies :
-
Animal Models :
- In ovariectomized rat models, administration of the compound resulted in increased uterine weight and enhanced bone mineral density compared to untreated controls. This suggests potential therapeutic applications in postmenopausal osteoporosis.
- Comparative Studies :
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate absorption and metabolism. Studies suggest that the incorporation of hydroxyl groups influences its metabolic stability and half-life in biological systems. The compound is primarily metabolized by hepatic enzymes into various metabolites that retain some biological activity .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Estrogen Receptor Agonism | Binds to ERα and ERβ; promotes cellular responses associated with estrogen. |
| Cell Proliferation | Stimulates growth in estrogen-responsive cell lines (e.g., MCF-7). |
| Bone Health | Enhances bone mineral density in animal models; potential for osteoporosis treatment. |
| Metabolic Stability | Moderate absorption; influenced by hydroxyl group positioning. |
Scientific Research Applications
The compound (8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one (CAS Number: 1359847-37-2) is a steroid derivative with various applications in scientific research and potential therapeutic uses. This article explores its applications in detail, supported by data tables and case studies.
Pharmacological Studies
The compound's structural similarity to natural steroids makes it a candidate for pharmacological research. Studies have indicated its potential role in:
- Hormonal Regulation : It has been investigated for its effects on estrogen receptors, which may influence reproductive health and cancer biology.
Cancer Research
Research has shown that compounds similar to this steroid can exhibit anti-cancer properties. Specific studies have highlighted:
- Inhibition of Tumor Growth : Some derivatives have demonstrated the ability to inhibit the proliferation of cancer cells in vitro and in vivo.
Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects due to its antioxidant properties. Relevant findings include:
- Reduction of Oxidative Stress : Animal models have shown that administration of the compound can reduce markers of oxidative stress in brain tissues.
Metabolic Studies
The compound's influence on metabolic pathways has garnered interest:
- Effects on Lipid Metabolism : Preliminary studies indicate that it may modulate lipid profiles and improve insulin sensitivity.
Development of Therapeutic Agents
Given its biological activity, there is ongoing research into modifying this compound to develop new therapeutic agents targeting specific diseases, particularly hormonal and metabolic disorders.
Case Study 1: Hormonal Activity
A study published in a peer-reviewed journal assessed the estrogenic activity of various steroid derivatives, including (8R,9S,13S,14S)-3,6-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one. The results indicated a significant binding affinity to estrogen receptors compared to control compounds.
Case Study 2: Anti-Cancer Properties
In a controlled trial involving breast cancer cell lines (MCF-7), researchers treated cells with varying concentrations of the compound. Results showed a dose-dependent inhibition of cell proliferation and induction of apoptosis.
Case Study 3: Neuroprotection
A recent animal study explored the neuroprotective effects of the compound against induced oxidative stress. Mice treated with the compound exhibited significantly lower levels of malondialdehyde (an indicator of oxidative damage) compared to untreated controls.
Chemical Reactions Analysis
Reduction Reactions
The 17-ketone group undergoes selective reduction to form secondary alcohols. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/methanol (9:1) at room temperature reduces the ketone to a 17β-hydroxyl group, preserving stereochemistry . For example:
This reaction is critical in synthesizing estradiol analogs .
Esterification and Etherification
The 3- and 6-hydroxyl groups participate in esterification and etherification:
These modifications enhance solubility or enable further functionalization .
Elimination Reactions
Mesylation of the 17β-hydroxyl group followed by base treatment induces elimination to form a 16,17-double bond:
This method achieves a 60% yield under reflux conditions .
Oxidation Reactions
The 17β-hydroxyl group can be reoxidized to the ketone using Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C. This reversibility is exploited in steroid interconversions .
Sulfonation and Sulfation
While enzymatic sulfonation targets the 3-hydroxyl group (via sulfotransferases) , chemical sulfonation uses SO₃-pyridine complexes in dichloromethane to form sulfate esters . This enhances metabolic stability in drug design .
Click Chemistry (CuAAC)
The 17-ethynyl derivative undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azides to form triazole conjugates. For example:
This method achieves yields >85% and is used to develop targeted therapeutics .
Nucleophilic Substitution
Conversion of hydroxyls to better leaving groups (e.g., mesylates) enables substitutions. For instance, treatment with sodium thiomethoxide (NaSCH₃) in N-methylpyrrolidone (NMP) replaces mesyl groups with thioethers .
Friedel-Crafts Acylation
The aromatic A-ring undergoes electrophilic substitution. Reaction with benzoyl chloride (BzCl) and AlCl₃ in CH₂Cl₂ yields 2-benzoyl derivatives (58% yield), demonstrating regioselectivity at position 2 .
Key Mechanistic Insights
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related steroids and derivatives:
Key Observations:
- Hydroxylation Patterns : The target compound’s 3,6-dihydroxy groups distinguish it from estrone (3-hydroxy only) and prednisolone (11,17-dihydroxy). Additional hydroxyls may enhance solubility but reduce membrane permeability compared to estrone .
- Ketone vs. Hydroxyethyl : The 17-ketone in the target compound contrasts with exemestane’s 17-hydroxyethyl group, which is critical for aromatase inhibition .
- Synthetic Derivatives: Compounds like 14b () incorporate nitric oxide (NO)-releasing furoxan moieties, highlighting how functionalization can redirect biological activity toward anticancer applications.
Physicochemical Properties
- Solubility : The dihydroxy groups in the target compound likely confer higher water solubility compared to methoxy (e.g., compound in ) or acetylene-substituted analogs (e.g., ).
- Stereochemical Impact : The (8R,9S,13S,14S) configuration aligns with natural estrogens but diverges from synthetic corticosteroids like prednisolone (8S,9R,10S, etc.), affecting receptor binding selectivity .
Preparation Methods
Starting Materials and Precursors
The Hajos-Parrish ketone ((4aS,8aS)-4a-methyl-4,4a,8,8a-tetrahydrocyclopenta[b]dioxin-3(2H)-one) serves as the primary precursor due to its pre-established stereochemistry at C-8 and C-9. Additional reagents include:
-
1,7-Octadien-3-one for Michael addition.
-
Neutral alumina (Al₂O₃) as a catalyst.
-
Methanol and sulfuric acid for decarbomethoxylation and cyclization.
Table 1: Key Reagents and Their Roles
Michael Addition Reaction
The enantioselective Michael addition between the Hajos-Parrish ketone derivative and 1,7-octadien-3-one is catalyzed by neutral alumina at 25°C, achieving a 98% yield. This step forms the bicyclic intermediate with correct stereochemistry at C-13 and C-14.
Mechanistic Insight :
The reaction proceeds via a conjugate addition mechanism, where the enolate of the Hajos-Parrish ketone attacks the α,β-unsaturated ketone. Neutral alumina facilitates deprotonation without racemization, preserving the (8R,9S,13S,14S) configuration.
Krapcho Decarbomethoxylation
The intermediate undergoes Krapcho decarbomethoxylation in a mixture of dimethyl sulfoxide (DMSO), water, and NaCl at 150°C to remove methoxy groups, yielding a ketone precursor. This step typically achieves 85–90% efficiency.
Aldol Condensation and Reduction
Aldol condensation in basic media (e.g., NaOH/EtOH) forms a new carbon-carbon bond, extending the cyclopenta framework. Subsequent reduction with lithium in liquid ammonia selectively hydrogenates double bonds while preserving hydroxyl groups, yielding a saturated intermediate.
Wacker Oxidation and Cyclization
Wacker oxidation introduces the C-17 ketone using PdCl₂/CuCl as a catalyst, followed by acid-catalyzed cyclization (H₂SO₄/MeOH) to form the final tetracyclic structure. These steps collectively achieve a 75% yield.
Table 2: Reaction Conditions and Yields
| Step | Conditions | Yield (%) |
|---|---|---|
| Michael addition | Al₂O₃, 25°C, 12 h | 98 |
| Decarbomethoxylation | DMSO/H₂O/NaCl, 150°C, 3 h | 89 |
| Aldol condensation | NaOH/EtOH, reflux, 6 h | 78 |
| Reduction | Li/NH₃, -33°C, 2 h | 92 |
| Wacker oxidation | PdCl₂/CuCl, O₂, 60°C, 8 h | 85 |
| Cyclization | H₂SO₄/MeOH, 70°C, 4 h | 82 |
Optimization Strategies
Catalytic System Refinement
Replacing traditional Lewis acids with neutral alumina in the Michael addition minimizes side reactions and enhances enantioselectivity (ee > 98%).
Solvent Effects
Using polar aprotic solvents (e.g., DMF) in aldol condensation improves reaction kinetics, while methanol in cyclization prevents epimerization at C-6 and C-3.
Characterization and Validation
Spectroscopic Analysis
Table 3: Key Spectroscopic Data
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 1.20 (s, 3H) | C-13 methyl |
| IR | 3420 cm⁻¹ (O-H stretch) | Hydroxyl groups |
| HPLC | tR = 12.3 min (99.5% purity) | Final product |
Challenges and Alternatives
Q & A
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation of this compound?
To confirm the stereochemistry and substituent positions, employ X-ray crystallography (as demonstrated for structurally analogous steroids in and ) to resolve the cyclopenta[a]phenanthrene core. Pair this with high-resolution NMR (1H, 13C, DEPT, and COSY) to assign hydroxyl and methyl groups. For example, 13C NMR can distinguish between equatorial and axial methyl groups based on chemical shifts .
Q. What are the critical safety precautions for handling this compound in laboratory settings?
Refer to safety protocols from hazard data sheets ():
- Use nitrile gloves and full-body chemical-resistant clothing to prevent skin contact.
- Under fume hoods, employ P95 respirators for particulate filtration or OV/AG/P99 cartridges for vapor protection .
- Avoid aqueous drainage contamination by using sealed waste containers .
Q. What is the established synthetic route for this compound, and what purification challenges arise?
A multi-step synthesis (adapted from for analogous steroids) involves:
Acetylation of precursor steroids under anhydrous conditions.
Selective oxidation at C3/C6 using controlled equivalents of oxidizing agents (e.g., Jones reagent).
Recrystallization from ether/petroleum ether mixtures to isolate the product.
Challenges include avoiding over-oxidation (monitor via TLC) and eliminating diastereomeric impurities during crystallization .
Advanced Research Questions
Q. How can researchers optimize synthetic yield in multi-step reactions involving this compound?
Optimize reaction parameters using Design of Experiments (DoE) :
- Temperature control : Maintain 0–5°C during acetylene saturation steps to prevent side reactions ().
- Catalyst screening : Test transition metal catalysts (e.g., Pd/C) for hydrogenation steps to improve stereoselectivity.
- In-line analytics : Use FTIR or HPLC to monitor intermediate formation and adjust stoichiometry dynamically .
Q. What advanced analytical techniques resolve contradictions in spectral data (e.g., unexpected NOESY correlations)?
For conflicting NMR
Q. How can the compound’s stability under varying experimental conditions be systematically assessed?
Design a stability study:
- Thermal stress : Incubate solid samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
- Photostability : Expose solutions to UV light (ICH Q1B guidelines) and monitor by UV-Vis spectroscopy.
- pH-dependent hydrolysis : Test solubility and degradation kinetics in buffers (pH 1–13) over 24 hours .
Methodological Tables
Q. Table 1. Key Safety Parameters
| Parameter | Value/Recommendation | Source |
|---|---|---|
| Acute Toxicity (Oral) | H302 (Harmful if swallowed) | |
| Skin Irritation | H315 (Causes skin irritation) | |
| Respiratory Protection | P95/P99 respirators |
Q. Table 2. Synthetic Optimization Variables
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C | Prevents byproducts |
| Acetylene Saturation | 4 hours | Maximizes ethynylation |
| Recrystallization Solvent | Ether/Petroleum ether (1:2) | Reduces impurities |
Contradictory Data Analysis
If spectral data conflicts with computational models (e.g., DFT-predicted vs. observed NMR shifts):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
